1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid
Overview
Description
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid is an aromatic monocarboxylic acid with the molecular formula C₁₆H₇Cl₂F₃O₂ and a molecular weight of 359.127 g/mol . This compound is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a carboxylic acid group attached to a phenanthrene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid typically involves the following steps:
Cyclization: The amine groups undergo cyclization to form the phenanthrene ring structure.
Chlorination: The phenanthrene derivative is chlorinated to introduce chlorine atoms at the desired positions.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH₃) are commonly used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Hydroxyl, amino, and alkyl derivatives.
Scientific Research Applications
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-6-(trifluoromethyl)phenanthrene
- 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-ol
- 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-aldehyde
Uniqueness
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. Its carboxylic acid group also allows for further functionalization and derivatization .
Properties
IUPAC Name |
1,3-dichloro-6-(trifluoromethyl)phenanthrene-9-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2F3O2/c17-8-4-11-10-3-7(16(19,20)21)1-2-9(10)13(15(22)23)6-12(11)14(18)5-8/h1-6H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWIERNYXQOBNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C3C(=CC(=CC3=C2C=C1C(F)(F)F)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2F3O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191946 | |
Record name | 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.1 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38635-85-7 | |
Record name | 1,3-Dichloro-6-(trifluoromethyl)-9-phenanthrenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38635-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038635857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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